2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
Description
This compound is a structurally complex molecule featuring a pyrrole ring substituted with two methyl groups at positions 2 and 5, a triazolopyridine moiety fused to a pyridine ring, and a methylsulfanyl group attached to a propyl chain.
Properties
Molecular Formula |
C18H23N5OS |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C18H23N5OS/c1-13-7-8-14(2)23(13)12-17(24)19-15(9-11-25-3)18-21-20-16-6-4-5-10-22(16)18/h4-8,10,15H,9,11-12H2,1-3H3,(H,19,24) |
InChI Key |
MUSFOGBPXVCDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC(CCSC)C2=NN=C3N2C=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrrole ring through a Paal-Knorr synthesis.
- Construction of the triazolopyridine moiety via cyclization reactions.
- Introduction of the methylsulfanyl group through nucleophilic substitution.
- Coupling of the different moieties under specific reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazolopyridine moiety or the acetamide group.
Substitution: The pyrrole ring and the triazolopyridine moiety may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
The compound may be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits activity against specific biological targets.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, which combines motifs seen in other bioactive molecules. Below is a comparative analysis with three analogous compounds:
Triazolopyridine Derivatives
- Example Compound : [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide derivatives
- Structural Differences : Lacks the pyrrole and methylsulfanyl groups present in the target compound.
- Bioactivity : Demonstrated potent kinase inhibition (e.g., JAK2/STAT3 pathways) in cancer studies, with IC₅₀ values ranging from 0.5–5 µM .
- Key Insight : The addition of the pyrrole and methylsulfanyl groups in the target compound may enhance lipid solubility or alter binding kinetics, though specific data are pending.
Pyrrole-Containing Analogues
- Example Compound: 2,5-Dimethylpyrrole-1-acetamide derivatives Structural Differences: Missing the triazolopyridine and methylsulfanyl-propyl chain. Bioactivity: Reported antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) due to membrane disruption .
Methylsulfanyl-Functionalized Compounds
- Example Compound: S-Methylated cysteine derivatives Structural Differences: Simpler backbone without heterocyclic systems. Bioactivity: Known for antioxidant properties and modulation of glutathione pathways. Key Insight: The methylsulfanyl group in the target compound may confer redox stability or serve as a metabolic handle for prodrug activation .
Analytical and Functional Comparisons
NMR Profiling
Comparative NMR analysis (as exemplified in Figure 6 of ) reveals that structural variations in regions analogous to the methylsulfanyl-propyl chain and triazolopyridine ring would produce distinct chemical shifts in regions corresponding to protons near these substituents. For instance, shifts in the 29–36 ppm region (aromatic protons) and 39–44 ppm (alkyl/ether regions) could differentiate the target compound from simpler triazolopyridine or pyrrole derivatives .
Solubility and Stability
- LogP : Estimated to be higher than triazolopyridine carboxamides (due to the hydrophobic methylsulfanyl group) but lower than purely aliphatic methylpyrroles.
- Metabolic Stability : The methylsulfanyl group may slow oxidative metabolism compared to unmethylated thioether analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
